molecular formula C11H15N3O B13015494 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13015494
M. Wt: 205.26 g/mol
InChI Key: XRZNAXVEGFQVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the pyrazole ring using isobutyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a nucleophilic substitution reaction using propargyl bromide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can facilitate interactions with specific binding sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

    1-Isobutyl-1H-pyrazole-3-carboxamide: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and biological activity.

    N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Lacks the isobutyl group, potentially altering its chemical properties and applications.

Uniqueness: 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both isobutyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-methylpropyl)-N-prop-2-ynylpyrazole-3-carboxamide

InChI

InChI=1S/C11H15N3O/c1-4-6-12-11(15)10-5-7-14(13-10)8-9(2)3/h1,5,7,9H,6,8H2,2-3H3,(H,12,15)

InChI Key

XRZNAXVEGFQVSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)C(=O)NCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.